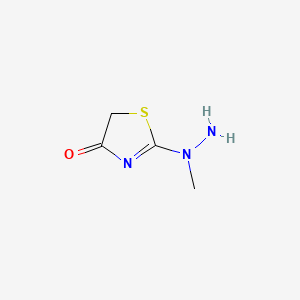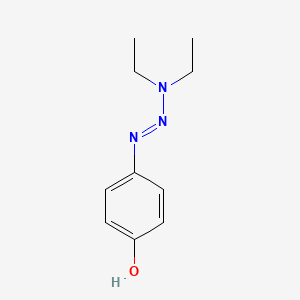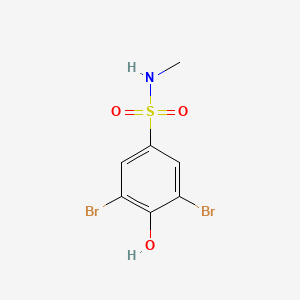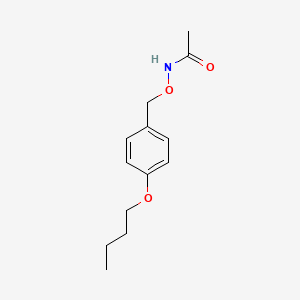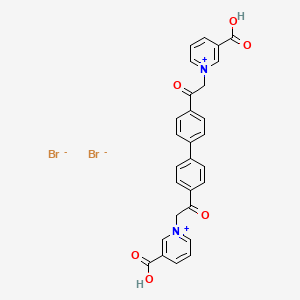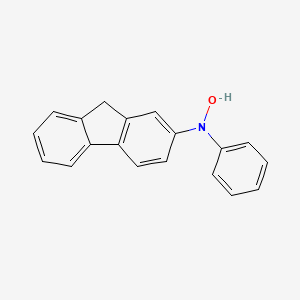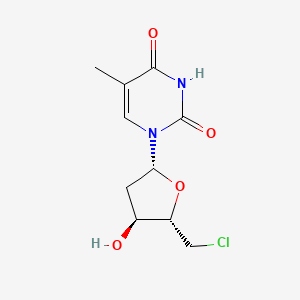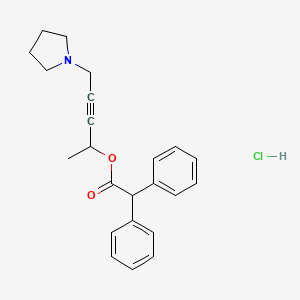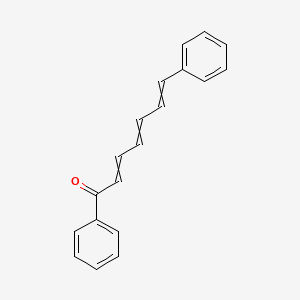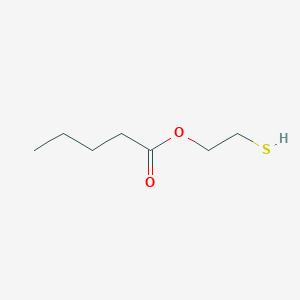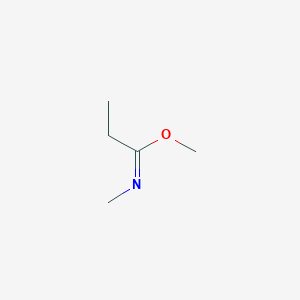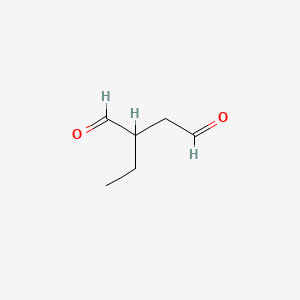
Ethylsuccinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylsuccinaldehyde, also known as 2-ethylbutanedial, is an organic compound with the molecular formula C6H10O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two aldehyde groups, making it a dialdehyde.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethylsuccinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2-ethyl-1,4-butanediol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield this compound.
Another method involves the hydroformylation of 1-butene followed by oxidation. In this process, 1-butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form 2-ethylbutanal, which is then oxidized to this compound using oxidizing agents like PCC .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation route due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature, along with the use of a rhodium-based catalyst to facilitate the hydroformylation process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylsuccinaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form ethylsuccinic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-ethyl-1,4-butanediol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Condensation: this compound can participate in aldol condensation reactions with other aldehydes or ketones to form larger molecules with β-hydroxy aldehyde or ketone functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation: Base catalysts such as sodium hydroxide (NaOH) or acid catalysts like sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ethylsuccinic acid
Reduction: 2-Ethyl-1,4-butanediol
Condensation: β-Hydroxy aldehydes or ketones
Wissenschaftliche Forschungsanwendungen
Ethylsuccinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethylsuccinaldehyde involves its reactivity as a dialdehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical and chemical processes. Additionally, the aldehyde groups can undergo nucleophilic addition reactions, making this compound a versatile building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ethylsuccinaldehyde can be compared with other dialdehydes such as glutaraldehyde and succinaldehyde:
Glutaraldehyde: Similar to this compound, glutaraldehyde is a dialdehyde used in various chemical and industrial applications. glutaraldehyde has a longer carbon chain and is more commonly used as a disinfectant and fixative in biological applications.
Succinaldehyde: Succinaldehyde is another dialdehyde with a shorter carbon chain compared to this compound.
This compound is unique due to its specific molecular structure, which provides distinct reactivity and applications compared to other dialdehydes.
Eigenschaften
CAS-Nummer |
25355-30-0 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-ethylbutanedial |
InChI |
InChI=1S/C6H10O2/c1-2-6(5-8)3-4-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
FYQMMABWOLQJEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


